molecular formula C16H24N2O B1270931 N-(1-benzylpiperidin-4-yl)-2-methylpropanamide CAS No. 312924-69-9

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Cat. No.: B1270931
CAS No.: 312924-69-9
M. Wt: 260.37 g/mol
InChI Key: JVFAKLWNQPCTQG-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is a synthetic organic compound belonging to the class of piperidine derivatives This compound is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen atom and an amide group attached to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide typically involves the reaction of 1-benzylpiperidin-4-amine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. Purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-2-furamide
  • N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a methylpropanamide moiety, which distinguishes it from other benzylpiperidine derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFAKLWNQPCTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364148
Record name N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312924-69-9
Record name N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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